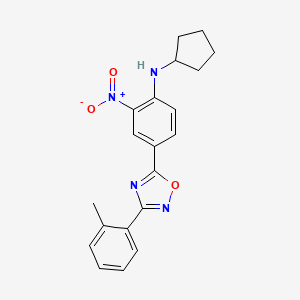
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CPNO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPNO is a member of the 1,2,4-oxadiazole family, which has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of CPNO is not fully understood, but it is believed to involve the inhibition of ROS and the induction of apoptosis in cancer cells. CPNO has been shown to induce the production of ROS in cancer cells, leading to oxidative stress and cell death. Additionally, CPNO has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPNO has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. In animal studies, CPNO has been shown to reduce the severity of inflammation in models of rheumatoid arthritis and colitis. Additionally, CPNO has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
CPNO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities. However, CPNO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for CPNO in different experimental settings.
Orientations Futures
There are several future directions for research on CPNO. One area of interest is the development of CPNO-based fluorescent probes for detecting ROS in living cells. Additionally, further studies are needed to determine the optimal conditions for using CPNO as a photosensitizer in PDT. Furthermore, more studies are needed to investigate the potential of CPNO as a therapeutic agent for inflammatory diseases and cancer. Finally, the development of CPNO analogs with improved biological activities and pharmacokinetic properties is an area of interest for future research.
Conclusion:
In conclusion, CPNO is a chemical compound with potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been investigated for its potential as a fluorescent probe and photosensitizer. CPNO has several advantages for lab experiments, but more studies are needed to determine its optimal dosage and administration route. Future research on CPNO should focus on developing CPNO-based probes, investigating its therapeutic potential, and developing analogs with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
CPNO can be synthesized by the reaction of 3-(o-tolyl)-1,2,4-oxadiazol-5-amine and cyclopentanone in the presence of nitric acid. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.
Applications De Recherche Scientifique
CPNO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. CPNO has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, CPNO has been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-2-5-9-16(13)19-22-20(27-23-19)14-10-11-17(18(12-14)24(25)26)21-15-7-3-4-8-15/h2,5-6,9-12,15,21H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGQEPGIQFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

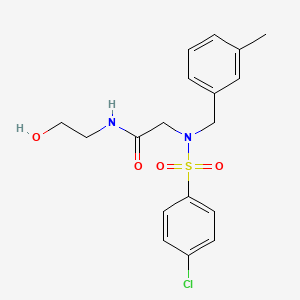


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

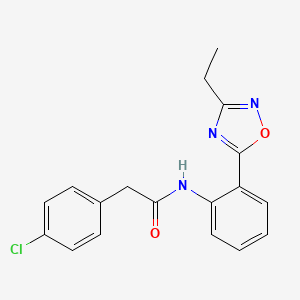
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
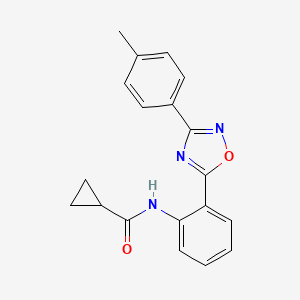
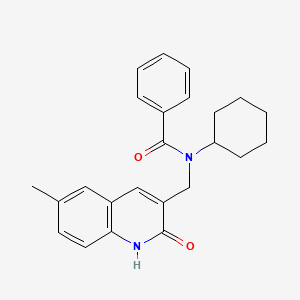
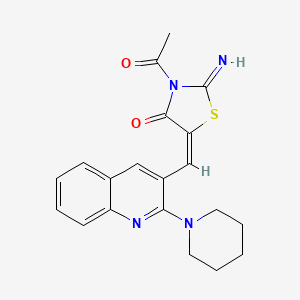
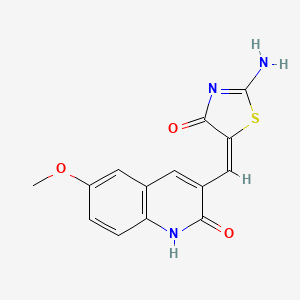
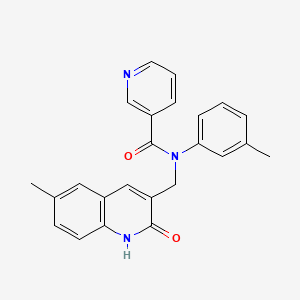
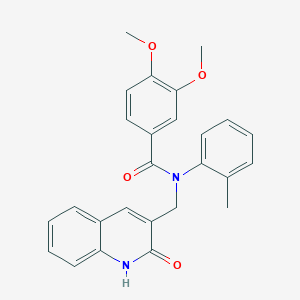
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)